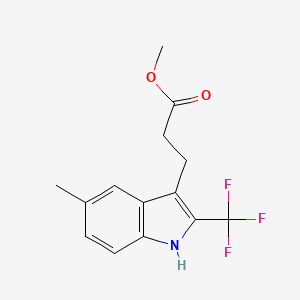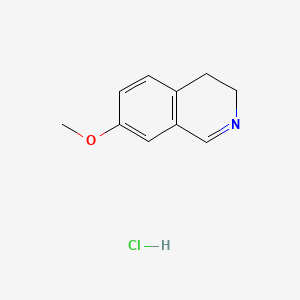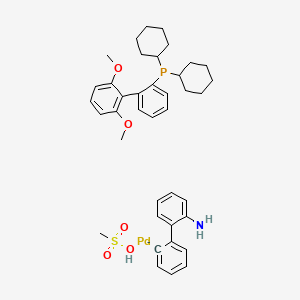
SPhos Pd G3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SPhos Pd G3 is a third-generation (G3) Buchwald precatalyst. It is used in cross-coupling reactions for the formation of C-C, C-N, C-O, C-F, C-CF3, and C-S bonds . It is air-, moisture-, and thermally stable and is highly soluble in a wide range of common organic solvents .
Synthesis Analysis
The synthesis of SPhos Pd G3 is complex and typically requires suitable laboratory conditions . The preparation steps involve multiple organic synthesis steps, including the synthesis of reactants, the synthesis of the ligand, and the complexation reaction of the ligand with palladium .Molecular Structure Analysis
The molecular structure of SPhos Pd G3 is represented by the empirical formula C39H48NO5PPdS . It has a molecular weight of 780.26 .Chemical Reactions Analysis
SPhos Pd G3 is used as a precatalyst in various cross-coupling reactions . It is used in the Suzuki–Miyaura catalyst–transfer polymerization (SCTP) reaction of a wide spectrum of monomers, including electron-rich to electron-deficient (hetero)arenes . It is also used as a catalyst in the formation of a Csp3–Csp2 bond between sterically hindered boronic hemiester and quinone diazide .Physical And Chemical Properties Analysis
SPhos Pd G3 is a solid substance . It is air-, moisture-, and thermally stable . It is highly soluble in a wide range of common organic solvents .Applications De Recherche Scientifique
Carboxylation Reactions
SPhos Pd G3, a variant of the palladium-catalyzed system, has been utilized in the carboxylation of benzyl chlorides with carbon dioxide, yielding phenylacetic acids. This process benefits from the application of manganese powder as a reducing reagent and magnesium chloride as an additive, underlining its efficiency in facilitating CO2 insertion into the Pd-C bond, as supported by a DFT study (Zhang et al., 2015).
Cross-Coupling Reactions
SPhos Pd G3 has shown remarkable proficiency in Negishi cross-coupling reactions, especially in coupling serine-derived organozinc reagent with aryl halides, even for ortho-substituted cases. It has demonstrated the ability to facilitate these reactions with low Pd-loadings, indicating its high catalytic efficiency (Ross et al., 2010).
Structural and Catalytic Behavior
The structural behavior of SPhos Pd G3 in different solvents, and its catalytic activity in coupling reactions, have been a subject of study. Investigations reveal that the nuclearity and structures of the complex can vary with the solvent, impacting its catalytic performance and deactivation behaviors in various solvents like toluene, 1,4-dioxane, and DMF (Brazier et al., 2017).
Ligand Design and Catalysis
The design and application of electron-poor SPhos ligands have been explored for Pd-catalyzed direct arylation of thiophene derivatives. This research highlighted the importance of electronic properties and secondary Pd-arene interaction in catalysis, providing insights into the role of SPhos ligands in enhancing catalytic activities (Korenaga et al., 2015).
Polymerization Processes
SPhos Pd G3 has been identified as an excellent catalyst system in Suzuki-Miyaura catalyst-transfer polycondensation processes. It is instrumental in synthesizing polythiophenes and their block copolymers, showcasing controlled molecular weight and narrow dispersity. This research underlines the significance of fast initiation and suppression of protodeboronation for successful polymerization, marking the role of SPhos Pd G3 in precision polymer synthesis (Seo et al., 2018).
Mécanisme D'action
Target of Action
The primary target of SPhos Pd G3 is the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds .
Mode of Action
SPhos Pd G3 interacts with its targets through a process known as cross-coupling reactions . This process involves the formation of new bonds between carbon atoms or between a carbon atom and a heteroatom (such as nitrogen, oxygen, or sulfur).
Biochemical Pathways
The biochemical pathways affected by SPhos Pd G3 include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways are crucial for the formation of the aforementioned bonds.
Pharmacokinetics
It is worth noting that it is highly soluble in a wide range of common organic solvents , which can impact its bioavailability in chemical reactions.
Result of Action
The result of SPhos Pd G3’s action is the efficient formation of the desired bonds in the target molecules . This leads to the production of new organic compounds, which can be used in various applications, including pharmaceuticals, agrochemicals, and materials science.
Safety and Hazards
Orientations Futures
SPhos Pd G3 is a chiral ligand with high stereo-selectivity . It forms stable palladium complexes and is used in various organic synthesis reactions . Its high catalytic activity and selectivity make it suitable for a variety of complex organic synthesis reactions . Therefore, it is expected to have wide applications in the field of organic synthesis in the future .
Propriétés
IUPAC Name |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O2P.C12H10N.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORCBDDABBDSEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H49NO5PPdS- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1445085-82-4 |
Source


|
| Record name | dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes SPhos Pd G3 a suitable catalyst for controlled polymerization, particularly in the context of Suzuki-Miyaura catalyst-transfer polymerization (SCTP)?
A1: SPhos Pd G3 demonstrates exceptional performance in SCTP due to its unique characteristics. Firstly, its structure, featuring the bulky and electron-rich dialkylbiarylphosphine ligand SPhos, facilitates a fast initiation process, crucial for achieving controlled polymerization. [, ] This rapid initiation ensures that most polymer chains begin growing simultaneously, leading to a narrower molecular weight distribution. Secondly, SPhos Pd G3 demonstrates excellent catalyst-transfer ability, efficiently moving from the end of a growing polymer chain to the incoming monomer. [] This seamless transfer is vital for maintaining the "living" nature of the polymerization, enabling control over molecular weight and facilitating the synthesis of block copolymers.
Q2: How does the choice of boronate monomer impact the effectiveness of SCTP using SPhos Pd G3?
A2: The research highlights the significant influence of boronate monomer selection on SCTP's success when employing SPhos Pd G3. [, ] While traditional pinacol boronates exhibit fast propagation rates, they can also lead to undesirable side reactions like protodeboronation, limiting control over polymerization, particularly for high molecular weight polymers. The studies demonstrate that incorporating N-methylimidodiacetic acid (MIDA)-boronates, characterized by their slower, controlled hydrolysis, significantly improves the control over polymerization. [] This slower hydrolysis effectively suppresses protodeboronation, enabling the synthesis of well-defined polymers with higher molecular weights and narrower dispersity. Furthermore, manipulating the reactivity difference between pinacol and MIDA-boronates allows for the innovative "one-shot" block copolymerization strategy. [, ] This technique exploits the fast-propagating nature of pinacol boronates and the controlled hydrolysis of MIDA-boronates to synthesize block copolymers in a single reaction, simplifying the synthetic procedure.
- Lee, S., et al. (2019). A Rational Design of Highly Controlled Suzuki-Miyaura Catalyst-Transfer Polycondensation for Precision Synthesis of Polythiophenes and Their Block Copolymers: Marriage of Palladacycle Precatalysts with MIDA-Boronates. Journal of the American Chemical Society, 141(48), 19089–19097.
- Lee, S., et al. (2021). Universal Suzuki-Miyaura Catalyst-Transfer Polymerization for Precision Synthesis of Strong Donor/Acceptor-Based Conjugated Polymers and Their Sequence Engineering. Journal of the American Chemical Society, 143(4), 2220–2230.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)

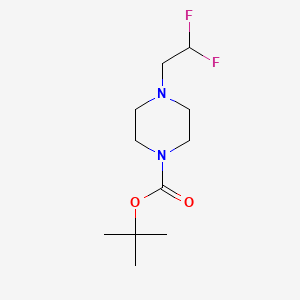

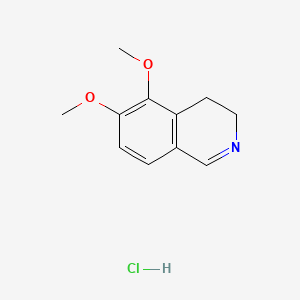

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one](/img/structure/B580944.png)
